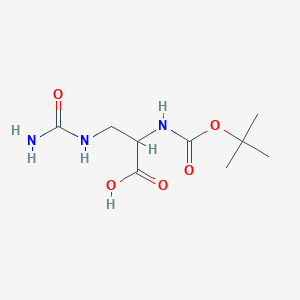

Boc-albizziin

Description

Contextualization of N-Protected Non-Proteinogenic Amino Acids as Synthetic Intermediates

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard proteinogenic amino acids encoded by the universal genetic code. nih.gov These unique building blocks, found in various organisms like bacteria, fungi, and plants, serve diverse biological functions, including defense, signaling, and as components of secondary metabolites. nih.govfrontiersin.orgresearchgate.net In the realm of synthetic chemistry, NPAAs are invaluable tools for creating novel peptides and other complex molecules with tailored properties. nih.gov

The incorporation of NPAAs into peptides can significantly enhance their stability, potency, and bioavailability, making them attractive for drug discovery and development. nih.gov However, the chemical synthesis of peptides is a precise process that requires the selective formation of amide bonds. To prevent unwanted side reactions at the amino group of an amino acid while its carboxyl group is being activated for coupling, a temporary "protecting group" is essential. nbinno.comcreative-peptides.com N-protected non-proteinogenic amino acids are thus key intermediates, allowing for the controlled and sequential assembly of complex molecular architectures. nbinno.comnih.gov

Historical Overview of Albizziin (B1666810) and its Significance in Natural Products Chemistry

Natural products have historically been a cornerstone of drug discovery, providing a vast array of structurally diverse and biologically active compounds. nih.govnumberanalytics.com The exploration of these compounds, a field known as natural products chemistry, has led to the identification of numerous therapeutic agents. hebmu.edu.cnnih.gov

Albizziin is a non-proteinogenic amino acid that was first isolated from the seeds of Albizia julibrissin. It belongs to the class of ureido amino acids and has garnered interest for its structural similarity to glutamine and its potential biological activities. The study of such natural products contributes significantly to our understanding of biochemical pathways and provides templates for the design of new molecules.

Rationale for tert-Butoxycarbonyl (Boc) Protection in Albizziin Derivatization

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. nbinno.comcreative-peptides.com Its popularity stems from several key advantages. The Boc group is stable under a variety of reaction conditions, including those used for peptide coupling, yet it can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA). nbinno.comcreative-peptides.comresearchgate.netseplite.com This orthogonality allows for the selective deprotection of the α-amino group without disturbing other acid-labile protecting groups that may be present on the amino acid side chains. numberanalytics.com

The use of Boc protection is particularly advantageous in solid-phase peptide synthesis (SPPS), a revolutionary technique that simplifies the process of creating long peptide chains. nbinno.com In the context of albizziin, with its reactive ureido side chain, the Boc group provides robust protection of the α-amino group, ensuring that peptide bond formation occurs specifically at the desired carboxyl terminus. This precise control is crucial for the successful synthesis of peptides and other derivatives containing the albizziin moiety.

Overview of Research Domains Utilizing Boc-Albizziin

The unique structure of albizziin, once incorporated into a synthetically accessible form like this compound, makes it a valuable tool in several research domains. Its primary application lies in the field of medicinal chemistry and drug discovery. Researchers utilize this compound as a building block to synthesize novel peptides and peptidomimetics. The goal is often to investigate how the incorporation of this specific non-proteinogenic amino acid affects the biological activity and pharmacological properties of the resulting molecule.

Furthermore, this compound serves as a chemical probe in the study of enzymes and metabolic pathways. By incorporating it into substrate analogs, scientists can investigate the binding and catalytic mechanisms of enzymes that interact with glutamine or other structurally related amino acids. This can provide valuable insights into enzyme function and aid in the design of specific inhibitors.

Scope and Objectives of Academic Inquiry into this compound

Academic research involving this compound is focused on several key objectives. A primary goal is the development of efficient and scalable synthetic routes to this compound itself, making this important building block more accessible to the scientific community.

A significant area of inquiry is the synthesis of novel bioactive compounds. Researchers are exploring the incorporation of this compound into peptide sequences to create analogs of naturally occurring peptides or to design entirely new molecules with potential therapeutic applications, such as antimicrobial or anticancer agents. The study of these synthetic molecules aims to establish structure-activity relationships (SAR), which are crucial for optimizing their biological effects. nih.gov

Another objective is to use this compound to probe biological systems. By understanding how molecules containing albizziin interact with biological targets, researchers can elucidate the mechanisms of action of certain enzymes and receptors. This fundamental knowledge is essential for the advancement of biochemistry and molecular biology.

Compound Information

| Compound Name |

| This compound |

| Albizziin |

| Glutamine |

| Trifluoroacetic acid |

| Di-tert-butyl dicarbonate (B1257347) |

| Serine |

| Threonine |

| Tyrosine |

| Arginine |

| Lysine |

| Aspartic acid |

| Glutamic acid |

| Cysteine |

This compound Properties

| Property | Value |

| Chemical Formula | C10H19N3O5 |

| Molecular Weight | 261.27 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide. |

| Typical Application | Intermediate in peptide synthesis and chemical biology research. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O5/c1-9(2,3)17-8(16)12-5(6(13)14)4-11-7(10)15/h5H,4H2,1-3H3,(H,12,16)(H,13,14)(H3,10,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIBIUKNOFSXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Albizziin and Its Precursors

N-Protection of Albizziin (B1666810): Focus on Boc-Derivatization Techniques

Solvent Effects and Catalysis in Boc-Protection Reactions

The introduction of the tert-butoxycarbonyl (Boc) group onto amino acids is a fundamental transformation in organic synthesis, often employing di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the acylating agent. The choice of solvent and the presence of a catalyst significantly influence the reaction's efficiency, selectivity, and rate. For amino acids like albizziin, which contains both an alpha-amino group and an aromatic amino group, optimizing these parameters is crucial for selective Nα-Boc protection.

Commonly employed solvents for Boc protection include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), dioxane, acetonitrile (B52724) (MeCN), and mixtures involving water or alcohols semanticscholar.orgorganic-chemistry.orghighfine.comorgsyn.orgchemicalbook.com. DCM and THF are frequently cited for their ability to dissolve a wide range of substrates and reagents, often leading to good yields and relatively fast reaction times semanticscholar.orgorgsyn.org. Acetonitrile can also be effective, though sometimes requiring longer reaction periods semanticscholar.org. Aqueous or mixed aqueous-organic solvent systems can be utilized, particularly under basic conditions, offering a greener approach, though reaction rates might be slower for less nucleophilic substrates organic-chemistry.orgbocsci.com.

Catalysis plays a vital role, especially for less nucleophilic amines or when aiming for faster conversions. 4-Dimethylaminopyridine (DMAP) is a widely recognized catalyst that significantly accelerates the Boc protection reaction by forming a more reactive acylpyridinium intermediate with Boc₂O highfine.comchemicalbook.comcommonorganicchemistry.com. Other catalytic systems, including heterogeneous catalysts like yttria-zirconia-based Lewis acids and protic ionic liquids, have also been reported to promote Boc protection efficiently, often with benefits such as recyclability and solvent-free conditions semanticscholar.orgrsc.orgresearchgate.net. The use of DMAP is particularly noted for its effectiveness with aromatic amines, which are generally less nucleophilic than aliphatic amines highfine.combocsci.com.

The presence of multiple amino groups in albizziin may require careful consideration of reaction conditions to achieve regioselectivity. While specific studies on the selective Boc protection of albizziin are limited in the provided search results, general principles suggest that controlling stoichiometry, temperature, and the choice of catalyst can influence which amino group is preferentially protected.

Table 1: General Solvent and Catalyst Effects in Boc Protection of Amino Acids

| Solvent System | Catalyst | Typical Reaction Time | Typical Yield | Notes |

| THF/DCM | DMAP | 3-6 hours | 85-95% | Good solubility, efficient catalysis |

| Dioxane/Water (mixed) | None/Base | 8-12 hours | 75-85% | Milder conditions, slower reaction, base often used for pH control |

| Acetonitrile | DMAP | 4-8 hours | 80-90% | Effective, can be slower than DCM/THF |

| Solvent-free | PIL/Lewis Acid | 0.5-4 hours | 80-95% | Green chemistry approach, efficient catalysis |

Multigram Synthesis and Process Development Considerations for Boc-Albizziin

Scaling up the synthesis of this compound from laboratory benchtop quantities to multigram or kilogram scales introduces several process development considerations. The objective is to maintain product quality, yield, and reproducibility while ensuring economic viability and operational safety.

Key aspects of process development include optimizing reagent stoichiometry, reaction concentration, temperature control, and addition rates. For Boc protection, using di-tert-butyl dicarbonate (Boc₂O), precise control over the amount of Boc₂O is important to avoid side reactions, such as the formation of dipeptides or protection of unintended functional groups, especially with molecules possessing multiple reactive sites like albizziin orgsyn.orgchemicalbook.com. Reaction concentration can be increased to improve throughput, but this necessitates careful management of heat generation (exothermicity) and potential solubility issues.

Temperature control is critical. While many Boc protection reactions proceed efficiently at room temperature, scale-up can lead to significant heat buildup. Employing jacketed reactors with efficient cooling systems is essential to maintain the desired temperature range, preventing degradation of reactants or products and ensuring consistent reaction kinetics selvita.com. Controlled addition of reagents, particularly Boc₂O and any catalysts like DMAP, is also paramount to manage exotherms and localized high concentrations, which can lead to impurity formation commonorganicchemistry.com.

Table 2: Key Process Development Considerations for Multigram this compound Synthesis

| Parameter | Laboratory Scale Approach | Multigram Scale Adaptation | Rationale for Adaptation |

| Reagent Addition | Dropwise via syringe | Controlled pumping, slow addition | Manage exotherm, prevent localized high concentrations, ensure uniform reaction |

| Temperature Control | Ice bath (0-5 °C) or RT | Jacketed reactor with precise temperature regulation | Maintain optimal reaction temperature, prevent degradation, ensure reproducibility |

| Reaction Concentration | Lower, for solubility/control | Optimized higher concentration | Increase throughput, reduce solvent usage, improve volumetric efficiency |

| Work-up | Liquid-liquid extraction, small scale | Efficient phase separation, filtration, optimized solvent use | Streamline operations, reduce waste, ensure product recovery |

| Catalyst Use | Typically catalytic | Maintain catalytic loading, consider heterogeneous catalysts | Cost-effectiveness, ease of removal, potential for recycling |

| Monitoring | TLC | HPLC, in-situ probes | Ensure complete conversion, track impurity profiles, process control |

Purification and Isolation Methodologies for High Purity this compound

Achieving high purity for this compound is essential for its downstream applications. The purification strategy typically involves a combination of extraction, crystallization, and/or chromatography, depending on the nature and levels of impurities present.

Following the Boc protection reaction, a typical work-up involves quenching the reaction and then extracting the desired product. This often includes washing the organic phase with aqueous solutions to remove inorganic salts, unreacted reagents, and by-products. For instance, washing with dilute aqueous acid (e.g., HCl) can remove residual bases or catalysts, while washing with aqueous bicarbonate can neutralize any acidic components. Extraction into organic solvents like ethyl acetate (B1210297) or dichloromethane is common orgsyn.orgbeilstein-journals.org.

Crystallization is a preferred method for isolating Boc-amino acids in high purity due to its cost-effectiveness and scalability. Boc-protected amino acids often crystallize well from solvent mixtures such as ethyl acetate/hexanes, or other polar/non-polar solvent combinations orgsyn.orggoogle.com. The success of crystallization relies on finding a solvent system where this compound has good solubility at elevated temperatures but limited solubility at lower temperatures, while impurities remain soluble or insoluble ijddr.in. Seeding or scratching can be employed to induce crystallization orgsyn.org.

When crystallization alone is insufficient to achieve the desired purity, or for separating closely related impurities, chromatographic techniques are employed. Silica gel column chromatography is a standard method, using solvent systems typically comprising mixtures of chlorinated solvents (like DCM) and alcohols (like methanol) or ethyl acetate/hexanes nih.gov. The choice of eluent gradient is optimized to achieve good separation of this compound from starting materials, over-protected products, or other by-products. High-speed counter-current chromatography (HSCCC) has also been used for the preparative isolation and purification of related compounds, offering a solvent-efficient alternative nih.gov.

Table 3: Common Purification Techniques for this compound

| Purification Method | Typical Solvents / Conditions | Expected Purity | Potential Yield Loss | Notes |

| Extraction | Ethyl Acetate/Water, aq. HCl, aq. NaHCO₃ | 90-95% | 5-10% | Removes inorganic salts, residual bases/acids |

| Crystallization | Ethyl Acetate/Hexanes (e.g., 1:3 v/v), Isopropanol/Hexanes | >98% | 10-15% | Efficient for removing many impurities, scalable |

| Silica Gel Chromatography | DCM/MeOH (e.g., 95:5 v/v), EtOAc/Hexanes (e.g., 1:1 v/v) | >99% | 5-10% | Effective for separating closely related impurities, higher purity |

| HSCCC | Ethyl Acetate/n-Butanol/NH₄OH (variable ratios) | 90-97% | Varies | Preparative scale, solvent-efficient |

Chemical Reactivity and Transformation of Boc Albizziin

Stability Profiles of the Boc Protecting Group Under Varied Reaction Conditions

The tert-butyloxycarbonyl (Boc) group is valued for its robust stability under a variety of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles and mild reducing agents bocsci.comorganic-chemistry.orgrsc.orgbzchemicals.com. This inherent stability allows for its presence during numerous synthetic steps without premature cleavage. Its primary lability is observed under acidic conditions, which forms the basis for its selective removal.

The Boc group is characteristically acid-labile, meaning it can be readily cleaved in the presence of acids to regenerate the free amine. This property is fundamental to its utility in multistep synthesis.

Trifluoroacetic Acid (TFA): TFA is a commonly employed reagent for Boc deprotection, typically used as a 20-60% solution in an inert solvent like dichloromethane (B109758) (DCM) genscript.comresearchgate.netnih.gov. The mechanism involves protonation of the carbonyl oxygen, leading to the cleavage of the tert-butyl carbamate (B1207046) linkage. This process liberates the free amine, along with gaseous byproducts carbon dioxide and isobutene genscript.comgenscript.comjkchemical.com. Deprotection with TFA is generally rapid, occurring within minutes to a few hours at room temperature, and is compatible with many other functional groups, although highly acid-sensitive functionalities may also be affected genscript.comresearchgate.net.

Hydrochloric Acid (HCl) in Dioxane: A 4 M solution of HCl in anhydrous dioxane is another highly effective and widely used method for Boc deprotection researchgate.netresearchgate.net. This method offers good selectivity, often preserving acid-labile groups such as tert-butyl esters and ethers, although phenolic tert-butyl ethers can be cleaved researchgate.net. The reaction typically proceeds at room temperature, with reaction times ranging from 30 minutes to several hours, depending on the specific substrate and concentration researchgate.netresearchgate.net.

The lability of the Boc group is directly related to the acidity of the reaction medium; it becomes progressively more labile with increasing acidity researchgate.net. While generally stable at neutral or basic pH, even at elevated temperatures (e.g., 37°C), acidic conditions can lead to its degradation researchgate.netreddit.com.

The concept of orthogonal protection is paramount in complex organic synthesis, enabling the selective removal of one protecting group without impacting others. The Boc group's acid-labile nature renders it orthogonal to protecting groups that are removed by basic conditions (e.g., Fmoc) or by catalytic hydrogenolysis (e.g., Cbz) organic-chemistry.orgrsc.orgbzchemicals.comorganic-chemistry.orguniurb.itfiveable.metotal-synthesis.comtotal-synthesis.comwikipedia.org.

Boc vs. Fmoc: The Boc group is acid-labile, whereas the Fmoc group is base-labile, typically removed by secondary amines like piperidine (B6355638) bzchemicals.comorganic-chemistry.orgtotal-synthesis.com. This distinct lability allows for sequential deprotection and coupling steps, which is a cornerstone of solid-phase peptide synthesis (SPPS) bzchemicals.comorganic-chemistry.orgfiveable.metotal-synthesis.comwikipedia.org.

Boc vs. Cbz: The Boc group is cleaved by acid, while the Cbz group is usually removed via catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong reducing agents rsc.orgtotal-synthesis.com. Although Cbz is generally stable to acids, harsh acidic conditions can lead to its cleavage, necessitating careful consideration for orthogonality total-synthesis.com. Notably, Boc is significantly more sensitive to acidic conditions than Cbz rsc.org.

Boc vs. Other Groups: The Boc group's stability towards nucleophiles and bases makes it compatible with a wide array of other protecting groups, facilitating intricate synthetic designs bocsci.comorganic-chemistry.org. For example, it remains stable under conditions used for removing benzyl (B1604629) esters or ethers, and vice versa, allowing for differential protection strategies rsc.orgmdpi.com.

Reactivity of the Carboxylic Acid Moiety in Boc-Albizziin

The carboxylic acid functionality of this compound serves as a versatile reactive site, capable of undergoing various transformations including amide bond formation, esterification, etherification (indirectly via ester formation), reduction, and oxidation.

The formation of amide bonds is a critical step in peptide synthesis. The carboxylic acid of this compound can be activated using various coupling reagents to react with the free amine of another amino acid or peptide.

Carbodiimide Coupling: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole), are widely employed researchgate.netbachem.commasterorganicchemistry.com. These reagents activate the carboxylic acid by forming reactive intermediates (e.g., O-acylisoureas or active esters), which then readily react with the amine to form the amide bond bachem.commasterorganicchemistry.com. The EDC/HOBt system is a common and effective choice for coupling Boc-protected amino acids researchgate.netbachem.com.

Phosphonium and Aminium Salts: More advanced coupling reagents, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and TBTU, are highly efficient and frequently used in solid-phase peptide synthesis. These reagents typically require the presence of a base, such as DIPEA (N,N-diisopropylethylamine) or NMM (N-methyl-morpholine), to facilitate the coupling reaction and minimize racemization bachem.com. These reagents generate activated esters or similar intermediates that react swiftly with amines bachem.com.

Other Methods: Alternative approaches include the formation of activated esters (e.g., N-hydroxysuccinimide esters) or mixed anhydrides, which can subsequently react with amines researchgate.netbachem.comorgsyn.org.

The selection of the appropriate coupling reagent and reaction conditions is crucial for achieving high yields and preventing racemization, particularly when working with chiral amino acids bachem.commasterorganicchemistry.com.

The carboxylic acid group can be converted into esters through various methods. Direct etherification of a carboxylic acid is not a standard transformation; however, the carboxylate anion can be alkylated to form esters.

Esterification:

Fischer Esterification: A classical method involves reacting the acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), though this may require extended reaction times researchgate.net.

Diazomethane: Diazomethane is a potent methylating agent for carboxylic acids, forming methyl esters rapidly, but it is toxic and potentially explosive researchgate.net.

Coupling Reagents: Carbodiimides (EDC, DCC) in the presence of an alcohol can also facilitate esterification researchgate.net.

Ceric Ammonium Nitrate (CAN): CAN, when used with an alcohol solvent at room temperature, can esterify N-Boc amino acids while preserving the Boc group. At reflux temperatures, esterification is accompanied by simultaneous Boc deprotection researchgate.net.

Methanol/Trimethylchlorosilane: This system provides a convenient route for preparing methyl esters of N-Boc amino acids, often yielding N-unprotected methyl esters mdpi.comacs.org.

The carboxylic acid group can be reduced to a primary alcohol. Specific oxidative transformations of the carboxylic acid itself are less common and typically require specialized reagents or conditions.

Reduction to Alcohols:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting carboxylic acids to primary alcohols core.ac.ukresearchgate.netstackexchange.com. However, its high reactivity, flammability, and potential to affect other functional groups necessitate careful handling.

Borane Reagents (e.g., BH₃·THF): Borane complexes are effective for reducing carboxylic acids to alcohols and are generally considered milder than LiAlH₄ researchgate.net.

Sodium Borohydride (NaBH₄): NaBH₄ typically does not reduce carboxylic acids directly but can reduce activated derivatives such as esters or mixed anhydrides researchgate.netcore.ac.ukresearchgate.netstackexchange.comsciencemadness.org. For instance, forming a mixed anhydride (B1165640) with ethyl chloroformate followed by NaBH₄ reduction is a common protocol core.ac.uk. NaBH₄ in combination with iodine (I₂) or cyanuric chloride can also achieve the reduction of carboxylic acids to alcohols researchgate.netstackexchange.comsciencemadness.org.

DIBAL-H: Diisobutylaluminum hydride can reduce carboxylic acids or their derivatives (e.g., esters) to aldehydes or alcohols, depending on the reaction conditions employed core.ac.ukrsc.org.

Oxidations: Carboxylic acids are generally resistant to oxidation under standard conditions. However, if the carboxylic acid is first reduced to a primary alcohol, that alcohol can then be re-oxidized to the carboxylic acid using reagents like Jones reagent (CrO₃ in sulfuric acid/acetone), pyridinium (B92312) chlorochromate (PCC), or pyridinium dichromate (PDC) core.ac.uk.

Transformations Involving the Aminooxy Group of this compound

The aminooxy group is characterized by its enhanced nucleophilicity, partly attributed to the "α-effect" from the adjacent heteroatom. This property makes it a valuable functional handle for various chemical reactions. iris-biotech.de

A primary transformation involving the aminooxy group is its condensation reaction with aldehydes and ketones to form stable oxime linkages (R-ON=CR'R''). iris-biotech.deaxispharm.com This reaction proceeds through nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration. axispharm.com The formation of oximes is a highly specific process that typically occurs under mild, often aqueous, conditions, making it suitable for complex molecules and biological applications. axispharm.com The Boc protecting group on the alpha-amino position generally remains unaffected during these mild reaction conditions. organic-chemistry.org

The generalized reaction is: R-ONH₂ + R'-CHO/R'R''C=O → R-ON=CHR' / R-ON=CR'R'' + H₂O

Oximes exhibit greater hydrolytic stability compared to imines, which is advantageous for creating robust chemical bonds. iris-biotech.de

Beyond carbonyl compounds, the inherent nucleophilicity of the aminooxy group allows it to participate in reactions with other electrophilic species. While oxime formation is the most extensively utilized reaction, the aminooxy moiety can engage in other nucleophilic additions or substitutions. Specific documented examples for this compound are limited in the provided literature. However, the group's nucleophilic character suggests potential reactivity with activated esters or other electrophilic centers, though these reactions may necessitate tailored conditions to compete effectively with oxime formation.

The N-O bond within the aminooxy functionality possesses distinct electronic characteristics that can be leveraged in specific chemical transformations. While less common than oxime formation, this bond can be involved in radical processes or specific bond cleavage and rearrangement reactions. For instance, iminoxyl radicals, which are related to oximes, have been shown to participate in reactions that form C-O or C-N bonds. beilstein-journals.org Direct transformations specifically targeting the N-O bond of an aminooxy group in a Boc-protected amino acid derivative like this compound, outside of its role in oxime formation, are not extensively detailed in the available search results. The Boc group itself is known to be cleaved under anhydrous acidic conditions. organic-chemistry.org

Stereochemical Integrity and Epimerization Control During Chemical Transformations

As an amino acid derivative, this compound possesses a chiral center at the alpha-carbon, making the maintenance of stereochemical integrity during its synthesis and subsequent transformations a critical consideration.

Impact of Boc Protection: The Boc group offers protection to the alpha-amino group and is generally stable under a range of reaction conditions that might otherwise compromise stereochemical purity. organic-chemistry.org However, its removal, typically under acidic conditions, requires careful management to prevent side reactions or epimerization. organic-chemistry.org

Transformations of the Aminooxy Group: Reactions involving the aminooxy group, such as oxime formation, are usually conducted under mild conditions that are unlikely to induce epimerization at the alpha-carbon. iris-biotech.deaxispharm.com Nevertheless, conditions involving strong bases, elevated temperatures, or prolonged exposure to acidic or basic environments could potentially lead to epimerization. researchgate.net

Strategies for Stereochemical Control: While specific protocols for epimerization control during the transformations of this compound are not detailed in the provided snippets, general principles in amino acid chemistry for preserving stereochemical purity include:

Utilizing mild reaction conditions.

Minimizing exposure to harsh acidic or basic environments.

Employing stereoselective reagents or catalysts where appropriate.

Careful selection of solvents and reaction temperatures.

Some synthetic methodologies for related compounds have been reported to be "racemization free." researchgate.net

Data Tables

Table 1: Key Reactions of the Aminooxy Moiety

| Reaction Type | Reactant (Aminooxy Moiety) | Carbonyl Partner | Product Type | Key Features / Conditions | Reference Snippets |

| Oxime Formation | R-ONH₂ | Aldehyde (R'-CHO) | Aldoxime | Specific, mild conditions, often aqueous, stable linkage. | iris-biotech.deaxispharm.combroadpharm.combiotium.cominterchim.fr |

| Oxime Formation | R-ONH₂ | Ketone (R'R''C=O) | Ketoxime | Specific, mild conditions, often aqueous, stable linkage. | iris-biotech.deaxispharm.combroadpharm.combiotium.cominterchim.fr |

| N-O Bond Reactivity | Aminooxy group | Various Electrophiles | Varies | Less detailed; potential for nucleophilic attack or radical involvement. | beilstein-journals.org |

| Boc Deprotection | Boc-protected amine | Acid (e.g., TFA) | Free amine | Anhydrous acidic conditions; potential for side reactions. | organic-chemistry.org |

Advanced Analytical and Spectroscopic Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Stereoisomer Resolution

Chromatographic methods are indispensable for the analysis of Boc-albizziin, providing powerful tools for separating the target compound from starting materials, reagents, and byproducts, as well as for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase.

The synthesis of this compound, involving the protection of the α-amino group of albizziin (B1666810), can be effectively monitored by taking aliquots from the reaction mixture at timed intervals. The samples are analyzed by HPLC to measure the consumption of the starting material and the formation of the Boc-protected product. Quantification is achieved by integrating the peak area of the analyte, which correlates with its concentration. A UV detector is commonly used, as the amide bond within the Boc group and the terminal urea moiety provide sufficient chromophores for detection, typically around 210-220 nm. The final product's purity is determined by calculating the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Table 4.1.1: Illustrative RP-HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Rt | ~12.5 minutes |

Chiral Chromatography (e.g., Chiral HPLC, GC-MS) for Enantiomeric Excess Determination

Since albizziin is a chiral molecule, the synthesis of this compound can result in a racemic or enantiomerically enriched mixture. Determining the enantiomeric excess (e.e.) is critical, and this is primarily achieved using chiral chromatography.

Chiral HPLC is the most prevalent method for the enantiomeric resolution of N-protected amino acids like this compound. tandfonline.comsigmaaldrich.com This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based columns) and polysaccharide-based CSPs are highly effective for this class of compounds. sigmaaldrich.comrsc.org The choice of mobile phase, often a mixture of an organic solvent like ethanol or isopropanol with a nonpolar modifier like hexane, is optimized to achieve baseline separation of the L- and D-enantiomers. rsc.org The ratio of the peak areas for the two enantiomers is then used to calculate the enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for chiral analysis, although it is less common for non-volatile amino acid derivatives. This method would require a derivatization step to convert this compound into a more volatile and thermally stable compound before injection into the GC system equipped with a chiral column.

Table 4.1.2: Representative Chiral HPLC Conditions for Enantiomeric Resolution of this compound

| Parameter | Condition |

| Chiral Column | CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Expected Rt (L-isomer) | ~9.8 minutes |

| Expected Rt (D-isomer) | ~11.2 minutes |

| Resolution (Rs) | > 2.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provide detailed information about the molecular framework, connectivity, and stereochemistry.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide initial structural information, 2D NMR techniques are essential for complete assignment and confirmation.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, COSY would reveal the correlation between the α-proton (Hα) and the adjacent β-protons (Hβ) in the side chain, and subsequently the couplings along the entire side-chain, confirming the proton sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.educreative-biostructure.com It is used to assign the carbon signals based on the already-assigned proton signals. For example, the signal for the α-proton would show a cross-peak with the signal for the α-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. libretexts.orgyoutube.com This is particularly useful for confirming stereochemistry and conformational details. For instance, NOE correlations between specific protons on the main chain and side chain can help define the molecule's preferred conformation in solution.

Table 4.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Boc-albizziin (in DMSO-d₆)

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (Proton to...) |

| Boc-(CH₃)₃ | ~1.39 (s, 9H) | ~28.3 | HMBC: Boc-C(CH₃)₃, Boc-C=O |

| Boc-C(CH₃)₃ | - | ~78.0 | HMBC: Boc-(CH₃)₃ |

| Boc-C=O | - | ~155.5 | HMBC: Boc-(CH₃)₃, Hα, NH |

| α-NH | ~7.0 (d, 1H) | - | COSY: Hα; HMBC: Cα, Cβ, Boc-C=O |

| α-CH | ~4.0 (m, 1H) | ~55.0 | COSY: NH, Hβ; HSQC: Cα |

| β-CH₂ | ~3.5 (m, 2H) | ~38.0 | COSY: Hα; HSQC: Cβ |

| γ-NH | ~6.5 (t, 1H) | - | HMBC: Cβ, C(Urea)=O |

| Urea-NH₂ | ~5.8 (s, 2H) | - | HMBC: C(Urea)=O |

| Urea-C=O | - | ~159.0 | HMBC: γ-NH, Urea-NH₂ |

| COOH | ~12.5 (br s, 1H) | ~173.0 | HMBC: Hα, Cα |

Application in Reaction Pathway Analysis and Intermediate Identification

NMR is a valuable tool for monitoring reaction kinetics and identifying transient species. acs.org During the synthesis of this compound from albizziin, ¹H NMR spectroscopy can be used to follow the reaction progress directly in the NMR tube. The disappearance of the starting material's signals and the concurrent appearance of the product's signals can be quantified over time. Specifically, the emergence of the large singlet at approximately 1.4 ppm, corresponding to the nine protons of the tert-butyl group, is a clear indicator of the formation of this compound. This real-time analysis allows for reaction optimization and can help in the identification of any unstable intermediates or side products that may form.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Confirmation

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of the synthesized this compound and to gain further structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺ or the sodiated adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high accuracy, allowing for the confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) provides structural confirmation through controlled fragmentation of the parent ion. N-Boc protected amino acids exhibit characteristic fragmentation patterns. acdlabs.comdoaj.orgnih.gov The most common fragmentation pathways for this compound would involve the neutral loss of isobutylene (56 Da) or the loss of the entire Boc group (100 Da). nih.govnih.gov Further fragmentation along the amino acid backbone and side chain can provide additional structural verification. LC-MS, which couples HPLC with mass spectrometry, is particularly powerful for reaction monitoring, as it can simultaneously separate and identify components of the reaction mixture, providing mass confirmation for each peak in the chromatogram. gilson.comlcms.cz

Table 4.3.1: Predicted ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Ion Description | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | 291.16 | Protonated Parent Molecule |

| [M+H - C₄H₈]⁺ | 235.10 | Loss of isobutylene from Boc group |

| [M+H - Boc]⁺ | 191.10 | Loss of the entire Boc group (C₅H₈O₂) |

| [M+H - H₂O]⁺ | 273.15 | Loss of water from carboxylic acid |

| [M+H - COOH]⁺ | 246.16 | Loss of the carboxyl group |

| [M+H - NH₂CONH₂]⁺ | 231.12 | Cleavage of the urea side chain |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous characterization of novel or synthesized compounds. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of its elemental composition.

For this compound, with the chemical formula C9H17N3O5, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculation yields a precise theoretical mass that serves as a benchmark for experimental verification. When analyzed by HRMS, typically using electrospray ionization (ESI), the experimentally measured exact mass of the protonated molecule, [M+H]⁺, is compared against this theoretical value. A close correlation between the theoretical and observed mass provides strong evidence for the correct elemental composition, confirming the identity of the synthesized this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C9H17N3O5 |

| Theoretical Monoisotopic Mass ([M]) | 247.11682 Da |

| Theoretical [M+H]⁺ Mass | 248.12460 Da |

| Theoretical [M+Na]⁺ Mass | 270.10654 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the precursor ion of interest (e.g., the protonated this compound molecule, [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are mass-analyzed, generating a fragmentation spectrum that provides a structural fingerprint of the molecule.

The fragmentation of N-Boc protected amino acids is well-characterized and typically initiated by the cleavage of the sterically bulky and labile tert-butoxycarbonyl (Boc) group. nih.gov For this compound, several key fragmentation pathways are anticipated:

Loss of Isobutylene: A primary fragmentation route involves the neutral loss of isobutylene (C4H8, 56 Da) from the Boc group, leading to the formation of a carbamic acid intermediate which can then lose CO2. This produces a highly abundant ion at m/z 192.10. nih.gov

Loss of the entire Boc group: The entire Boc protecting group can be lost through the cleavage of the N-C bond, resulting in a neutral loss of 100 Da (isobutylene + CO2). This would generate a protonated albizziin ion at m/z 148.07.

Side-chain Fragmentation: Subsequent fragmentation events may involve the cleavage of the ureido side chain. This can include the loss of isocyanic acid (HNCO, 43 Da) or ammonia (NH3, 17 Da) from the terminal urea moiety.

Backbone Fragmentation: Cleavage along the amino acid backbone, such as the loss of the carboxylic acid group (as H2O + CO, 46 Da), can also occur. researchgate.net

The elucidation of these fragmentation pathways allows for the confirmation of the connectivity of the different moieties within the this compound structure.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss |

|---|---|---|---|

| 248.12 | 192.10 | 56.02 Da | C4H8 (Isobutylene) |

| 248.12 | 148.07 | 100.05 Da | C5H8O2 (Isobutylene + CO2) |

| 192.10 | 148.07 | 44.03 Da | CO2 |

| 148.07 | 131.04 | 17.03 Da | NH3 (Ammonia) |

| 148.07 | 105.06 | 43.01 Da | HNCO (Isocyanic Acid) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Confirmation in Synthetic Research

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. These methods are complementary and provide critical confirmation of successful synthetic steps, such as the introduction of the Boc protecting group onto the albizziin backbone.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The presence of specific absorption bands at characteristic frequencies confirms the presence of corresponding functional groups. For this compound, key expected IR absorptions include a strong C=O stretching band for the carbamate (B1207046) group, typically observed between 1680-1712 cm⁻¹. nih.gov The N-H stretching vibrations of the carbamate and urea groups are expected in the region of 3300-3500 cm⁻¹. The carboxylic acid O-H stretch will appear as a broad band from 2500-3300 cm⁻¹, while its C=O stretch will be found around 1700-1725 cm⁻¹. The N-H bending vibration, coupled with C-N stretching (Amide II band), for the carbamate appears around 1520-1530 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and provides complementary information to IR spectroscopy. In this compound, the C=O stretching modes of the carbamate, urea, and carboxylic acid are also Raman active. The symmetric stretching of the C-C and C-N bonds in the molecular backbone will give rise to signals in the fingerprint region (600-1800 cm⁻¹). physicsopenlab.org The C-H stretching modes of the tert-butyl group and the aliphatic chain are expected in the 2850-3000 cm⁻¹ region. physicsopenlab.org

The combined data from IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, confirming the presence of the N-Boc group, the urea side chain, and the carboxylic acid moiety, thereby verifying the successful synthesis of this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching (broad) | 2500 - 3300 | Weak |

| N-H (Carbamate, Urea) | Stretching | 3300 - 3500 | 3300 - 3500 |

| C-H (Alkyl, t-Butyl) | Stretching | 2850 - 2980 | 2850 - 2980 |

| C=O (Carbamate - Boc) | Stretching | 1680 - 1712 | 1680 - 1712 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | 1700 - 1725 |

| C=O (Urea) | Stretching | 1640 - 1680 | 1640 - 1680 |

| N-H (Amide II) | Bending | 1520 - 1550 | 1520 - 1550 |

| C-O (Carbamate, Acid) | Stretching | 1000 - 1300 | 1000 - 1300 |

Computational and Theoretical Investigations of Boc Albizziin

Conformational Analysis and Energy Landscape Mapping of Boc-Albizziin

Conformational analysis is crucial for understanding a molecule's behavior, as different spatial arrangements (conformers) can exhibit distinct chemical properties and reactivities. This process involves exploring the potential energy surface (PES) of the molecule to identify stable low-energy conformations and the pathways connecting them.

Methodology: Computational methods like Density Functional Theory (DFT) or molecular mechanics (MM) force fields are typically used to sample the conformational space. Techniques such as conformational searching algorithms (e.g., CREST, genetic algorithms) are employed to systematically explore various rotatable bonds and identify potential energy minima taltech.eemun.cachemrxiv.orgresearchgate.net.

Energy Landscape Mapping: Mapping the energy landscape involves visualizing the relationship between molecular geometry and energy. This helps in understanding the flexibility of this compound and identifying the most stable conformers. Techniques like eigenvector following or the nudged elastic band (NEB) method can be used to map pathways between these minima, revealing transition states and energy barriers researchgate.net. The stability of conformers is assessed by their relative energies, often calculated using DFT at high levels of theory taltech.eeresearchgate.netmdpi.com.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide detailed insights into the electronic structure of this compound, which directly influences its chemical reactivity. These calculations typically employ methods like DFT or ab initio approaches jinr.ruresearchgate.net.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species chemrxiv.orgimperial.ac.ukwikipedia.orgtaylorandfrancis.comyoutube.comethz.chimist.ma.

Principles: The HOMO represents the highest energy orbital containing electrons, indicating the molecule's propensity to donate electrons (nucleophilicity). The LUMO represents the lowest energy unoccupied orbital, indicating the molecule's ability to accept electrons (electrophilicity) taylorandfrancis.comyoutube.comossila.com. The energy gap between HOMO and LUMO is a key descriptor of reactivity; a smaller gap generally suggests higher reactivity taylorandfrancis.comimist.ma.

Application to this compound: For this compound, FMO analysis would identify the specific atomic contributions to its HOMO and LUMO, pinpointing regions most likely to participate in chemical reactions. For instance, electron-donating substituents would raise HOMO energy, while electron-withdrawing groups would lower LUMO energy, influencing reactivity taylorandfrancis.comethz.ch. More advanced methods like Frontier Molecular Orbitalets (FMOLs) can be used for larger systems to localize reactivity researchgate.net.

Electrostatic Potential (ESP) Studies

Electrostatic Potential (ESP) studies map the distribution of electron density around a molecule, revealing regions of positive and negative electrostatic potential. This helps predict sites of electrophilic and nucleophilic attack and understand non-covalent interactions.

Methodology: ESP maps are typically generated by coloring a molecular surface with values of the electrostatic potential calculated using quantum chemical methods. Regions of high electron density (negative potential, often depicted in red) indicate nucleophilic sites, while regions of low electron density (positive potential, often depicted in blue) indicate electrophilic sites schrodinger.comresearchgate.netresearchgate.netavogadro.ccsobereva.com.

Insights: For this compound, ESP studies would visualize the charge distribution, highlighting areas prone to electrostatic interactions, such as hydrogen bonding or ionic interactions, which are critical for molecular recognition and reactivity.

Molecular Dynamics Simulations for Solvent Effects on Conformation and Reactivity

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and how these are influenced by the surrounding environment, particularly solvents.

Methodology: MD simulations involve solving Newton's equations of motion for all atoms in a system over time, typically using classical force fields. For studying solvent effects, simulations are performed with explicit solvent molecules (e.g., water) or implicit solvent models su.sebonvinlab.orgnih.govmdpi.combohrium.commdpi.com. The choice of solvent model and simulation parameters (e.g., box size, thermostat, barostat) is crucial for accurate results su.sebonvinlab.orgmdpi.commdpi.comelifesciences.org.

In Silico Prediction of Reaction Pathways and Transition States for Derivatization

Predicting reaction pathways and transition states is vital for understanding how this compound might be synthesized, modified, or react in chemical processes.

Methodology: Quantum chemical calculations, particularly DFT, are extensively used to map out reaction mechanisms. This involves locating all stationary points on the PES, including reactants, products, and transition states (TS). Transition state theory is then applied to estimate reaction rates jinr.rursc.org. Computational tools can predict regioselectivity and stereoselectivity by analyzing the electronic and steric factors governing the reaction nih.gov.

Application: For this compound derivatives, these methods can predict the feasibility and outcome of various derivatization reactions. By calculating the activation energies and identifying the transition state structures, chemists can optimize reaction conditions and design synthetic routes for new compounds jinr.rursc.org. Machine learning approaches are also emerging for predicting reaction pathways and retrosynthesis escholarship.orgengineering.org.cn.

Ligand-Protein Interaction Modeling for this compound Derivatives as Molecular Probes (focus on chemical interactions, not biological outcomes)

Ligand-protein interaction modeling aims to understand how a molecule (ligand) binds to a protein target, focusing on the nature and strength of the chemical forces involved.

Methodology: Techniques include molecular docking, molecular dynamics simulations, and free energy calculations. These methods evaluate various types of interactions, such as hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic effects, between the ligand and the protein's binding site nih.govyoutube.comnih.govnih.govresearchgate.net.

Molecular Docking: Predicts the preferred orientation of this compound derivatives within a protein's binding pocket.

Molecular Dynamics: Simulates the dynamic behavior of the protein-ligand complex over time, capturing the flexibility of both partners and the evolution of interactions.

Free Energy Calculations: Quantify the binding affinity by estimating the free energy change upon complex formation.

Focus on Chemical Interactions: When applied to this compound derivatives as molecular probes, the emphasis is on characterizing the specific chemical bonds and non-covalent forces (e.g., polar interactions, π-stacking, hydrogen bonds) that mediate binding. This analysis helps in understanding how structural modifications to the this compound scaffold might alter its interaction profile with a protein target, providing a basis for designing effective molecular probes or inhibitors, without detailing the downstream biological consequences youtube.comresearchgate.netnih.gov.

Applications of Boc Albizziin As a Strategic Building Block in Complex Molecule Synthesis

Synthesis of Peptidomimetics and Non-Natural Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved stability, bioavailability, or altered biological activity. Boc-albizziin is instrumental in creating these non-natural peptide analogues.

Incorporation into Peptide Scaffolds via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptide chains, and Boc-protected amino acids have historically played a significant role in its development and application beilstein-journals.orgchempep.comresearchgate.netiris-biotech.deresearchgate.net. This compound can be readily incorporated into peptide sequences using standard Boc-based SPPS protocols. In this method, the amino acid is attached to a solid support (resin), and subsequent amino acids are coupled sequentially after deprotection of the N-terminal Boc group. The Boc group is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA) chempep.com. This strategy allows for the synthesis of linear peptides and peptidomimetics containing the albizziin (B1666810) residue, which can confer unique structural or functional properties. For instance, Boc-resin-bound amino acid derivatives have been employed to synthesize peptide mimetics such as 2-hydroxy-1,3-ethyl-diamines and γ-hydroxy-δ-amino-vinyl sulfones, demonstrating the potential of Boc-protected building blocks in creating diverse peptide-like structures nih.gov5z.com.

Table 1: Comparison of Boc and Fmoc SPPS Strategies

| Feature | Boc/Bzl SPPS | Fmoc/tBu SPPS |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection | Acid-labile (e.g., 50% TFA in DCM) chempep.comresearchgate.net | Base-labile (e.g., 20% piperidine (B6355638) in DMF) iris-biotech.deresearchgate.net |

| Side-Chain Protection | Benzyl (B1604629) (Bzl) or similar acid-labile groups | tert-Butyl (tBu) or similar acid-labile groups |

| Final Cleavage | Strong acid (e.g., 90% HF) researchgate.net | High-percentage TFA researchgate.net |

| Orthogonality | Less orthogonal; TFA can cleave some side chains | More orthogonal; base-labile Fmoc vs. acid-labile tBu |

| Applications | Historically significant, useful for certain sequences | Widely used, versatile, preferred for many complex peptides |

Solution-Phase Coupling Methodologies for Oligomeric Structures

Utilization in Macrocyclization Strategies for Constrained Architectures

Macrocyclization is a critical strategy for creating conformationally constrained peptides and peptidomimetics, which can enhance biological activity, stability, and selectivity nih.govnih.govuni-kiel.demdpi.com. This compound can be integrated into linear precursors that are subsequently cyclized. The Boc group's acid lability allows for its removal at a specific stage in the synthesis, exposing the N-terminus for amide bond formation to close the macrocyclic ring nih.govuni-kiel.de. Strategies involving Boc protection are compatible with various macrocyclization techniques, including lactam formation, azide-alkyne cycloadditions, and ring-closing metathesis, enabling the synthesis of diverse cyclic architectures incorporating the albizziin residue nih.govnih.govuni-kiel.decam.ac.uk.

Role in the Design and Synthesis of Molecular Probes for Chemical Biology Research

Molecular probes are essential tools in chemical biology for investigating biological processes, identifying drug targets, and visualizing cellular components oicr.on.capt-openscreen.ptsiat.ac.cn. This compound can serve as a scaffold or a modified amino acid component in the design of such probes.

Development of Activity-Based Probes (ABP) and Photoaffinity Labels

Activity-based probes (ABPs) are designed to covalently label and report on the activity of specific enzymes siat.ac.cnfrontiersin.orgmdpi.comkuleuven.beresearchgate.net. Photoaffinity labels (PALs) utilize a photoreactive group that, upon activation by light, forms a covalent bond with a target molecule, aiding in the identification of binding sites enamine.netresearchgate.netchomixbio.comwikipedia.org. While specific examples of this compound being directly incorporated into published ABPs or PALs are not detailed in the provided search snippets, its structure makes it a potential candidate for such applications. This compound could be modified to include a reporter group (e.g., a fluorophore or biotin) and a reactive warhead or photoreactive moiety. The albizziin side chain could be functionalized to enhance target recognition or introduce specific chemical handles for probe development. The Boc group would facilitate its incorporation into a peptide or peptidomimetic probe structure during synthesis.

Fluorescent Tagging and Affinity Chromatography Conjugation Strategies

This compound can be utilized in strategies involving fluorescent tagging and affinity chromatography. Fluorescent tagging allows for the visualization and tracking of biomolecules in biological systems scilifelab.sebocsci.comnih.gov. Boc-protected amino acids, including potentially this compound, can be incorporated into peptides that are subsequently conjugated to fluorescent dyes bocsci.comgoogleapis.com. The unique side chain of albizziin could also be a site for attaching fluorescent moieties or other labels.

Compound List

this compound

Albizziin

tert-butyloxycarbonyl (Boc)

9-fluorenylmethyloxycarbonyl (Fmoc)

Merrifield Resin

PAM Resin

BHA Resin

Trifluoroacetic Acid (TFA)

Dichloromethane (B109758) (DCM)

Piperidine

Peptides

Peptidomimetics

Oligomers

Macrocycles

Molecular Probes

Activity-Based Probes (ABP)

Photoaffinity Labels

Fluorescent Tags

Affinity Chromatography Ligands

2-hydroxy-1,3-ethyl-diamines

γ-hydroxy-δ-amino-vinyl sulfones

Diaryl phosphonates

Diazirines

Azides

Carbenes

Tetraglycine (mentioned in context of protein tagging)

Boc-Cha-OMe (N-Boc-cyclohexylalanine methyl ester)

Boc-β-(2-furyl)-Ala (N-Boc-β-(2-furyl)alanine)

Scaffold for the Construction of Diverse Heterocyclic Systems

The synthesis of novel heterocyclic systems is a fundamental pursuit in chemistry, particularly for the development of pharmaceuticals, agrochemicals, and advanced materials. Boc-protected amino acid derivatives, exemplified by this compound, are instrumental in this domain, acting as versatile scaffolds that introduce both structural complexity and specific functionalities into target molecules. The Boc protecting group ensures that the amine nitrogen remains unreactive during various synthetic transformations, such as cyclizations or cross-coupling reactions, which are essential for building heterocyclic frameworks.

Research has highlighted the utility of Boc-protected cyclic amine precursors in the regioselective synthesis of various heterocyclic compounds. For instance, N-Boc-protected piperidine carboxylic acids have been utilized to construct pyrazole (B372694) derivatives, such as methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates mdpi.comresearchgate.net. These compounds represent novel heterocyclic amino acid-like structures, which can themselves serve as advanced building blocks mdpi.comresearchgate.net. Similarly, Boc-protected cycloaminyl moieties have been incorporated into the synthesis of 1,2-oxazole-4-carboxylate frameworks, yielding amino acid-like scaffolds with potential biological activity beilstein-journals.org. Further studies demonstrate the use of Boc-protected cycloaminyl groups in the formation of 1,3-thiazole- and 1,3-selenazole-5-carboxylates mdpi.comresearchgate.net. The coupling of N-Boc-3-iodoazetidine with pyrazole, indazole, and indole (B1671886) carboxylates has also yielded highly functionalized heterocyclic building blocks, which were subsequently diversified through Suzuki-Miyaura cross-coupling reactions to generate libraries of potential drug candidates researchgate.netnih.gov. These examples underscore the role of Boc-protected amino acid derivatives as foundational components for assembling a wide array of heterocyclic structures.

Table 1: Examples of Heterocyclic Systems Synthesized Using Boc-Protected Building Blocks

| Boc-Protected Building Block Precursor | Type of Heterocycle Formed | Key Reaction/Methodology | Research Citation(s) |

| N-Boc-protected piperidine carboxylic acids | Pyrazoles (e.g., 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates) | Cyclization with β-enamino diketones and hydrazines | mdpi.comresearchgate.net |

| Boc-protected cycloaminyl moieties | 1,2-Oxazoles (e.g., methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates) | Reaction of β-enamino ketoesters with hydroxylamine | beilstein-journals.org |

| N-Boc-3-iodoazetidine | Functionalized Pyrazoles, Indazoles, Indoles (carboxylates) | Coupling followed by Suzuki-Miyaura cross-coupling | researchgate.netnih.gov |

| Boc-protected cycloaminyl groups | 1,3-Thiazoles, 1,3-Selenazoles (e.g., 4-(N-Boc-cycloaminyl)-1,3-thiazole-5-carboxylates) | Synthesis via β-keto esters and subsequent cyclization steps | mdpi.comresearchgate.net |

Applications in Combinatorial Chemistry Libraries

Combinatorial chemistry and the generation of diverse molecular libraries are central to modern drug discovery, enabling the rapid screening of vast chemical spaces for potential therapeutic agents. Boc-protected amino acid derivatives, such as this compound, are indispensable building blocks in these efforts. Their ability to introduce structural diversity, coupled with the reliable Boc protecting group, facilitates the synthesis of large libraries of compounds through parallel synthesis or solid-phase techniques.

Diversity-Oriented Synthesis (DOS) strategies frequently employ Boc-amino acids as "propagating" building blocks to construct complex scaffolds, including macrocyclic peptidomimetics. These approaches have been successful in generating libraries with significant structural diversity, yielding hundreds of unique compounds cam.ac.uk. DNA-encoded libraries (DELs) represent a powerful platform where building blocks are tagged with DNA, allowing for efficient synthesis and screening. Boc-protected moieties, such as N-Boc-pyrrolidine and N-Boc-azetidine, have been integrated into DEL-compatible scaffolds, contributing to the creation of diverse libraries for drug discovery applications rsc.org. The synthesis of functionalized heterocyclic compounds, often derived from Boc-protected precursors like N-Boc-3-iodoazetidine, further expands the diversity of small molecule collections available for screening researchgate.netnih.gov. The efficiency of these library synthesis methods relies on optimized reaction conditions, particularly for amide bond formation, which ensures the robust coupling of Boc-protected building blocks to solid supports or DNA tags nih.gov. The systematic incorporation of Boc-protected amino acid derivatives allows for the creation of millions of compounds, significantly increasing the probability of identifying novel hit compounds for drug development.

Future Directions and Emerging Research Avenues for Boc Albizziin

Development of Novel and Sustainable Synthetic Routes to Boc-Albizziin

The advancement of green chemistry principles is a paramount goal in modern organic synthesis. Future research into this compound will likely prioritize the development of more sustainable and efficient synthetic routes. Current methods often rely on traditional protection and activation chemistries that may involve hazardous reagents and generate significant waste.

Future synthetic strategies could focus on:

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis of albizziin (B1666810) or its Boc-protected derivative could offer a highly selective and environmentally benign alternative to conventional chemical methods. Enzymes such as ureases, amidases, or transaminases could potentially be engineered or screened for their ability to construct the ureido side chain or perform stereoselective amination. Chemoenzymatic approaches, which combine the strengths of both chemical and biological catalysis, are a particularly promising avenue. rsc.orgnih.gov These methods can offer scalable and greener alternatives to purely chemical syntheses of active pharmaceutical ingredients. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product is a core tenet of green chemistry. Future syntheses of this compound will likely be evaluated based on their atom economy, aiming to minimize the formation of byproducts.

Renewable Feedstocks: The development of synthetic routes that begin from renewable resources rather than petroleum-based starting materials is a long-term goal for sustainable chemical manufacturing. Research could explore the synthesis of key intermediates for this compound from bio-based precursors.

Continuous Flow Synthesis: Shifting from batch processing to continuous flow manufacturing can offer significant advantages in terms of safety, efficiency, and scalability. The development of a continuous flow process for this compound would represent a significant advancement in its production.

A comparative look at synthetic strategies is presented in the table below:

| Synthetic Strategy | Key Advantages | Potential Challenges for this compound Synthesis |

| Traditional Chemical Synthesis | Well-established, versatile | Often involves hazardous reagents, may have low atom economy |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced environmental impact | Enzyme discovery and optimization, substrate specificity |

| Continuous Flow Chemistry | Improved safety, scalability, and process control | Initial setup costs, optimization of reaction parameters |

Exploration of Unconventional Reactivity Modalities for the Aminooxy Moiety

It is important to clarify a common point of confusion regarding the structure of this compound. The side chain of albizziin contains a ureido group (-NH-CO-NH₂), not an aminooxy group (-O-NH₂). Therefore, the reactivity modalities associated with the aminooxy moiety, such as oxime ligation, are not directly applicable to this compound.

Future research should instead focus on the unique reactivity of the ureido group . Unconventional reactivity modalities to be explored could include:

Dynamic Covalent Chemistry: The ureido group, while generally stable, can participate in dynamic covalent reactions under specific conditions, potentially involving exchange with other urea or carbamate (B1207046) linkages. This could be exploited in the design of self-healing materials or responsive molecular systems.

Supramolecular Interactions: The ureido group is an excellent hydrogen bond donor and acceptor. Exploring its role in directing the self-assembly of peptides and other molecules into well-defined supramolecular structures is a promising area of research.

Metal Coordination: The oxygen and nitrogen atoms of the ureido group can act as ligands for metal ions. The coordination chemistry of this compound and its derivatives with various metals could lead to the development of novel catalysts or metallodrugs.

Cyclization and Rearrangement Reactions: Investigating novel acid- or base-catalyzed cyclization or rearrangement reactions involving the ureido side chain could lead to the synthesis of new heterocyclic scaffolds with potential biological activity.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of this compound into automated and high-throughput synthesis platforms is a crucial step towards its widespread use in drug discovery and materials science. Automated solid-phase peptide synthesis (SPPS) is a mature technology that allows for the rapid and efficient synthesis of peptides.

Key considerations for the integration of this compound into these platforms include:

Compatibility with SPPS: The stability of the ureido side chain to the conditions used in both Boc- and Fmoc-based SPPS protocols needs to be thoroughly evaluated. Potential side reactions, such as modification of the ureido group during repeated acid or base treatments, must be identified and mitigated.

Coupling Efficiency: The efficiency of the coupling of this compound to a growing peptide chain on a solid support is a critical parameter. Optimization of coupling reagents and reaction conditions will be necessary to ensure high yields and purity.

High-Throughput Screening: The development of efficient methods for the synthesis of libraries of peptides containing this compound will enable the high-throughput screening of these compounds for biological activity. This will require the adaptation of existing automated synthesis platforms to handle this non-canonical amino acid.

The table below outlines the compatibility of this compound with different automated synthesis strategies:

| Synthesis Strategy | Protecting Group | Key Considerations for this compound |

| Boc-SPPS | Nα-Boc | Stability of the ureido side chain to repeated TFA deprotection. |

| Fmoc-SPPS | Nα-Fmoc | Stability of the ureido side chain to repeated piperidine (B6355638) treatment. |

Advanced Computational Modeling for Rational Design of Next-Generation Derivatives

Computational modeling and simulation are powerful tools for the rational design of new molecules with desired properties. In the context of this compound, computational methods can be used to:

Predict Conformational Preferences: Molecular dynamics simulations can be used to predict the conformational preferences of peptides containing this compound. This information is crucial for understanding how the incorporation of this non-canonical amino acid affects the structure and function of a peptide.

Design Novel Derivatives: Computational methods can be used to design new derivatives of this compound with enhanced properties, such as improved binding affinity for a biological target or enhanced self-assembly capabilities.

Elucidate Reaction Mechanisms: Quantum mechanical calculations can be used to elucidate the mechanisms of reactions involving the ureido side chain of this compound, aiding in the development of new synthetic methods and the prediction of reactivity.

Potential Role in Supramolecular Chemistry and Self-Assembly

The ureido group is a well-known motif in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. This makes this compound a highly promising building block for the construction of complex and functional supramolecular assemblies.

Future research in this area could explore:

Peptide-Based Supramolecular Polymers: The incorporation of this compound into peptides could be used to create supramolecular polymers held together by hydrogen bonds between the ureido side chains. These materials could exhibit interesting properties, such as responsiveness to external stimuli.

Foldamers: this compound could be used as a monomer in the synthesis of foldamers, which are unnatural oligomers that adopt well-defined three-dimensional structures. The ureido groups could play a key role in directing the folding of these molecules.

Molecular Recognition: The ureido group can participate in specific recognition events with complementary functional groups. This could be exploited in the design of receptors for anions or other guest molecules. The development of macrocycles and other host molecules incorporating the this compound scaffold is a particularly interesting avenue for future exploration.

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research focused on Boc-albizziin has primarily centered on the development of synthetic routes to access this protected amino acid derivative. A notable advancement is the successful five-step synthesis of N-Boc-D-albizziine from L-serine, utilizing Garner's aldehyde as a key intermediate. This stereospecific synthesis provides a reliable method for obtaining the D-enantiomer, which is crucial for comparative biological studies and for incorporation into peptides to study the effects of stereochemistry on activity.

The synthesis involves the protection of the amino group of albizziin (B1666810) with a tert-butoxycarbonyl (Boc) group. This methodological approach is a cornerstone of peptide synthesis, preventing the highly reactive amino group from participating in unwanted side reactions during peptide coupling. The successful application of this standard protecting group strategy to a non-proteinogenic amino acid like albizziin underscores the versatility and robustness of this technique. The characterization of this compound and its synthetic intermediates has been thoroughly documented, providing a solid foundation for its use as a building block in more complex molecular architectures.

While the primary focus has been on synthesis, the availability of this compound has facilitated its use in the solid-phase synthesis of peptides. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classic and effective method for peptide synthesis, and the creation of this compound allows for the incorporation of this unique ureido-containing amino acid into peptide chains. This enables the exploration of novel peptide structures with potentially unique biological activities.

| Compound Name | IUPAC Name |

| This compound | N-(tert-butoxycarbonyl)-3-(carbamoylamino)alanine |

| Albizziin | (2S)-2-amino-3-(carbamoylamino)propanoic acid |

| L-Serine | (2S)-2-amino-3-hydroxypropanoic acid |

| Garner's aldehyde | (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |

| N-Boc-D-albizziine | N-(tert-butoxycarbonyl)-3-(carbamoylamino)-D-alanine |

Broader Implications for Synthetic Organic Chemistry and Chemical Methodology

The work on this compound has several broader implications for the field of synthetic organic chemistry. Firstly, it highlights the adaptability of established protecting group strategies to non-proteinogenic amino acids. The successful synthesis of this compound serves as a case study for the protection of other unusual amino acids, which are increasingly being explored for their potential in drug discovery and materials science.